3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[1-(2-carboxyethyl)cyclopropyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)1-3-9(5-6-9)4-2-8(12)13/h1-6H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNFZCRMQDLXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a cyclopropyl derivative with a carboxyethylating agent under controlled conditions to introduce the carboxyethyl group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl ring and carboxyethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane-Containing Propanoic Acid Derivatives
- Propanoic acid, 2-[3-[1-[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]cyclopropyl]phenoxy]- (2S) (): Aryl and indole substituents increase hydrophobicity, likely improving membrane permeability compared to the target compound .
Thiophene-Substituted Propanoic Acids
- 3-(2-Thienyl)propanoic acid (CAS 54955-39-4): Features a thiophene ring instead of cyclopropane, reducing ring strain but introducing π-conjugation. Used in polymer research and organic synthesis .
- 2-(Thiophen-2-yl)propanoic acid: Demonstrates moderate skin and eye irritation hazards, suggesting that cyclopropane derivatives may offer safer handling profiles .
Sulfamoyl/Amino-Substituted Propanoic Acids
- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (): Sulfamoyl groups enhance hydrogen-bonding capacity, making it a candidate for antibacterial agents.
- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid (): The dihydroisoquinoline moiety introduces basicity, contrasting with the acidic cyclopropane-carboxylic acid backbone .
Biphenyl-Containing Propanoic Acids
- (2S)-3-Biphenyl-4-yl-2-[(sulfanylacetyl)amino]propanoic acid (IC₅₀: 0.00032 mM, ): Sulfanyl groups improve metal-chelating ability, a property absent in the target compound. High ACE2 inhibitory activity suggests that cyclopropane derivatives might require additional functional groups for similar efficacy .
Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
| Compound Name | Key Substituents | CAS Number | Molecular Weight | Key Property/Activity |
|---|---|---|---|---|
| 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid | Cyclopropane, dicarboxylic acid | N/A | ~230.2 (estimated) | High ring strain, bifunctional |
| 3-(2-Thienyl)propanoic acid | Thiophene ring | 54955-39-4 | 156.20 | Polymer research applications |
| (2S)-3-Biphenyl-4-yl-2-[(sulfanylacetyl)amino]propanoic acid | Biphenyl, sulfanyl group | N/A | ~343.4 | ACE2 inhibition (IC₅₀: 0.00032 mM) |
| 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid | Sulfamoyl group | N/A | ~244.3 | Antibacterial candidate |
Table 2: Inhibitory Concentrations of ACE2-Targeting Compounds ()
| Compound Structure Summary | IC₅₀ (mM) |
|---|---|
| Phosphinoyl-benzyl derivative | 0.0008 |
| Biphenyl-sulfanylacetyl derivative | 0.00032 |
| Cyclohexyl-mercaptopropanamido derivative | 0.00042 |
Research Findings
- Cyclopropane vs. Thiophene : Cyclopropane derivatives exhibit higher reactivity due to ring strain, whereas thiophene-substituted analogues benefit from aromatic stabilization .
- Biological Activity : Biphenyl and sulfamoyl substituents correlate with enhanced enzyme inhibition (e.g., ACE2), suggesting that cyclopropane derivatives may require similar functionalization for therapeutic applications .
- Synthetic Challenges : Cyclopropane rings complicate synthesis compared to thiophene or biphenyl systems, necessitating specialized reagents (e.g., Simmons-Smith reactions) .
Notes
- Evidence gaps exist regarding its biological activity, requiring further experimental validation.
- Structural comparisons emphasize the importance of substituent choice in tuning reactivity and function.
Biological Activity
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid (abbreviated as CCPA) is a compound with notable biological activity, primarily recognized for its role as a buffering agent in biological systems. This article delves into its chemical properties, biological functions, and relevant research findings, supported by data tables and case studies.
CCPA has the chemical formula and is characterized by its unique cyclopropyl structure combined with a carboxyethyl group. Its buffering capabilities allow it to maintain pH levels between 6 and 8.5, which is crucial for various biological experiments and cell culture applications.
Biological Activity
Buffering Functionality
CCPA acts as a non-ionic organic buffer, stabilizing pH levels in cell culture media. This property is essential for maintaining cellular function and viability during experiments, particularly in environments where ionic strength needs to be controlled .
Influence on Enzyme Activity
Research indicates that CCPA's buffering capacity can significantly influence enzyme activity and metabolic processes within cells. By maintaining optimal pH conditions, CCPA facilitates enzymatic reactions that are sensitive to pH fluctuations.
Potential Therapeutic Roles
Studies exploring the interactions of CCPA with other biochemical compounds suggest potential therapeutic roles. Its ability to modulate pH may enhance the efficacy of certain drugs or reduce their side effects when used in pharmaceutical formulations.
Comparative Analysis of Similar Compounds
To better understand CCPA's uniqueness, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | Contains a methyl group; used in synthetic pathways. |
| 2-Carboxyethylcyclopropanecarboxylic acid | C8H12O4 | Similar carboxyethyl moiety; potential use in drug development. |
| 1-Carboxy-2-cyclopropylacetic acid | C7H10O2 | Different positioning of carboxylic groups; studied for pharmacological properties. |
The distinct combination of functional groups in CCPA sets it apart from these compounds, particularly concerning its pH stability and biological compatibility.
Case Studies and Research Findings
Several studies have investigated the biological activity of CCPA:
- Cell Culture Applications : A study demonstrated that CCPA effectively maintained pH stability in various cell lines, enhancing cell viability during extended culture periods. This was particularly evident in experiments involving sensitive cell types that require strict pH control for optimal growth conditions.
- Enzyme Activity Modulation : Another research effort examined how CCPA influenced the activity of specific enzymes involved in metabolic pathways. The results indicated that optimal enzyme function was achieved at pH levels stabilized by CCPA, suggesting its utility in metabolic studies .
- Therapeutic Implications : Investigations into the compound's interactions with other biochemical agents revealed that CCPA could enhance the solubility and bioavailability of certain therapeutic drugs, potentially leading to improved treatment outcomes in pharmacological applications.
Q & A
Q. What are the recommended synthetic routes for 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation via carbene addition to alkenes or ring-closing metathesis. For example, a precursor like 2-carboxyethyl vinyl ether can undergo [2+1] cycloaddition using diazomethane derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Rh(II) complexes) must be optimized to minimize side products. Post-synthesis, acidic hydrolysis of esters yields the free carboxylic acids. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Key peaks include cyclopropane protons (δ 0.8–1.5 ppm, multiplet) and carboxylic acid protons (δ 10–12 ppm, broad). NMR confirms cyclopropane carbons (δ 8–15 ppm) and carbonyl carbons (δ 170–175 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects molecular ion peaks (e.g., [M-H]) and fragments. High-resolution MS validates the molecular formula .
- X-ray crystallography : Single-crystal analysis resolves the cyclopropane geometry and carboxylate positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
